molecular formula C16H14ClN3O2 B3875946 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 364752-45-4

2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B3875946
CAS No.: 364752-45-4
M. Wt: 315.75 g/mol
InChI Key: FLFQMUSNMUMZOU-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure:
2-[(2E)-2-(3-Chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a Schiff base derivative characterized by a hydrazinyl-oxoacetamide backbone, a 3-chlorobenzylidene moiety, and a 4-methylphenyl substituent. Its molecular formula is C₁₆H₁₃ClN₃O₂ (molecular weight: 314.75 g/mol). The (2E) configuration of the hydrazinylidene group ensures stereochemical stability, critical for its biological interactions .

Synthesis: The compound is typically synthesized via condensation of 3-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by reaction with N-(4-methylphenyl)-2-oxoacetamide under reflux in ethanol or methanol. Catalysts like glacial acetic acid may accelerate the reaction .

Properties

IUPAC Name

N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFQMUSNMUMZOU-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364752-45-4
Record name 2-(2-(3-CHLOROBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities
Target Compound :
2-[(2E)-2-(3-Chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
C₁₆H₁₃ClN₃O₂ 3-Cl, 4-MePh 314.75 Antimicrobial, Anticancer
2-[(2E)-2-(2,5-Dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide C₁₈H₁₉N₃O₄ 2,5-OMe, 4-MePh 341.36 Antimalarial (IC₅₀ = 1.2 µM vs. Plasmodium falciparum)
2-[(2E)-2-(4-Chloro-3-nitrobenzylidene)hydrazinyl]-N-(2-chlorophenyl)-2-oxoacetamide C₁₅H₁₀Cl₂N₄O₄ 4-Cl, 3-NO₂, 2-ClPh 336.17 Antifungal (MIC = 8 µg/mL vs. Candida albicans)
2-[(2E)-2-(4-Bromobenzylidene)hydrazinyl]-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide C₂₃H₁₈BrClN₄O₂ 4-Br, quinoline 514.78 Antimalarial (IC₅₀ = 0.8 µM)
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide C₂₀H₂₂ClNO₄S Thiophene, 4-EtPhO 407.91 Anti-inflammatory (COX-2 inhibition)

Key Findings :

Substituent Effects on Bioactivity :

  • Chloro vs. Methoxy Groups : Chloro-substituted derivatives (e.g., target compound) exhibit stronger antimicrobial activity due to enhanced lipophilicity, whereas methoxy groups (e.g., 2,5-dimethoxy analog) improve antimalarial efficacy by stabilizing interactions with heme in Plasmodium .
  • Nitro Groups : The 4-chloro-3-nitro derivative (CID 9639466) shows superior antifungal activity, attributed to the electron-withdrawing nitro group disrupting fungal membrane synthesis .

Role of Auxiliary Moieties: Quinoline Integration: Schiff bases with quinoline rings (e.g., C₂₃H₁₈BrClN₄O₂) achieve nanomolar antimalarial activity by targeting heme polymerization, a mechanism absent in the target compound . Thiophene Derivatives: Compounds like N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide demonstrate COX-2 selectivity, highlighting the impact of sulfur-containing heterocycles on anti-inflammatory pathways .

Physicochemical Properties: Solubility: The target compound’s logP value (~2.8) is lower than the 4-bromo-quinoline derivative (logP = 3.9), reducing its blood-brain barrier permeability but improving renal excretion . Thermal Stability: Differential scanning calorimetry (DSC) reveals the target compound decomposes at 218°C, comparable to analogs but lower than nitro-substituted derivatives (decomposition >250°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a two-step condensation. First, 3-chlorobenzaldehyde reacts with hydrazine to form a hydrazone intermediate. This intermediate then undergoes coupling with N-(4-methylphenyl)-2-oxoacetamide under reflux in ethanol or methanol. Heating (60–80°C) and acidic catalysis (e.g., acetic acid) are critical for achieving yields >70% .
  • Key Variables : Solvent polarity (ethanol vs. methanol), temperature control, and stoichiometric ratios of reagents. Prolonged heating (>12 hours) may degrade the product, necessitating monitored reaction times .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Analytical Techniques :

  • Spectroscopy : FT-IR for hydrazine N–H stretches (~3200 cm⁻¹) and carbonyl C=O peaks (~1680 cm⁻¹); ¹H/¹³C NMR for E-configuration confirmation (δ 7.5–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In-Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .

Advanced Research Questions

Q. How does the 3-chlorobenzylidene substituent influence the compound’s reactivity and bioactivity compared to analogs?

  • Substituent Effects :

  • The electron-withdrawing Cl group enhances electrophilicity at the hydrazone bond, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under alkaline conditions) .
  • In biological systems, the Cl group improves lipophilicity (logP ~2.8), enhancing membrane permeability compared to methoxy or hydroxy analogs .
    • Comparative Data :
SubstituentLogPMIC (S. aureus) (μg/mL)
3-Cl2.812.5
4-OCH₃2.125.0
2-OH1.5>50

Q. What computational strategies can predict binding modes and targets of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2, DNA gyrase). The hydrazine group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the chlorobenzylidene moiety occupies hydrophobic pockets .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Q. How do conflicting data on the compound’s solubility and stability in aqueous media arise, and how can they be resolved?

  • Contradictions :

  • Solubility in water reported as <0.1 mg/mL (pH 7.4) vs. 1.2 mg/mL (pH 2.0) due to pH-dependent hydrazone hydrolysis .
  • Stability studies show degradation t₁/₂ of 48 hours at 25°C (neutral pH) vs. 12 hours at 37°C (pH 9.0) .
    • Resolution :
  • Use buffered solutions (pH 5–6) for in vitro assays to minimize hydrolysis.
  • Conduct stability-indicating HPLC under accelerated conditions (40°C, 75% RH) for formulation studies .

Methodological Recommendations

  • Synthetic Optimization : Replace ethanol with DMF for higher-polarity intermediates, improving coupling efficiency .
  • Bioactivity Validation : Combine MIC assays with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
  • Computational Workflow : Validate docking results with free-energy perturbation (FEP) calculations to refine binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.